5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid
Description
5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid is a benzoic acid derivative featuring a chloro substituent at position 5 and a carbamothioylamino group at position 2. This compound’s molecular architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrophobic interactions (via the dimethylphenyl group) and hydrogen bonding (via the benzoic acid and carbamothioyl groups) are critical .
Properties
IUPAC Name |
5-chloro-2-[(3,4-dimethylbenzoyl)carbamothioylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9-3-4-11(7-10(9)2)15(21)20-17(24)19-14-6-5-12(18)8-13(14)16(22)23/h3-8H,1-2H3,(H,22,23)(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVOEMZKWLDLDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: Starting from 5-chlorobenzoic acid, nitration is performed to introduce a nitro group, followed by reduction to form the corresponding amine.
Acylation: The amine is then acylated with 3,4-dimethylbenzoyl chloride to form an amide.
Thionation: The amide is treated with a thionating agent such as Lawesson’s reagent to introduce the thiocarbonyl group, forming the carbamothioyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale thionation processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiocarbonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group (if present in intermediates) to an amine is a crucial step in its synthesis.
Substitution: The chloro group on the benzoic acid moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Palladium on carbon (Pd/C) with hydrogen gas for reduction.
Nucleophiles: Sodium methoxide or other strong bases for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of nitro intermediates.
Substituted Benzoic Acids: From nucleophilic substitution reactions.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid exhibit promising antitumor properties. For instance, thiosemicarbazone derivatives have been studied for their ability to inhibit tumor growth. A study demonstrated that certain thiosemicarbazone complexes showed enhanced cytotoxicity against leukemia cells, suggesting that modifications to the thiosemicarbazone structure could lead to improved antitumor agents .
Inhibition of Glycerol-3-Phosphate Acyltransferase
The compound's structural analogs have been evaluated for their inhibitory effects on glycerol-3-phosphate acyltransferase (GPAT), an enzyme involved in lipid metabolism. In a study focusing on benzoic acid derivatives, compounds with hydrophobic substituents at specific positions showed significant inhibitory activity against GPAT, indicating potential applications in anti-obesity therapies .
Agricultural Applications
Antimicrobial Activity
A case study investigated the antimicrobial activity of thiosemicarbazone derivatives against various bacterial strains. The results indicated that metal complexes of these derivatives exhibited higher antimicrobial activity compared to their uncoordinated forms, highlighting the importance of structural modifications for enhancing biological efficacy .
In Vivo Studies on Weight Loss
In vivo studies have shown that certain benzoic acid derivatives can lead to weight loss by inhibiting GPAT activity, which is crucial for fat storage in mammals. The most effective compounds demonstrated IC50 values indicating potent inhibition, supporting further exploration into the therapeutic potential of such compounds for obesity management .
Mechanism of Action
The mechanism by which 5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid exerts its effects involves interaction with molecular targets such as enzymes or receptors. The carbamothioyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The chloro and dimethylphenyl groups contribute to binding affinity and specificity.
Comparison with Similar Compounds
2-Chloro-5-[({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}carbamothioyl)amino]benzoic Acid (CAS: 433950-47-1)
- Substituents: Features a propenoyl group with a 4-isopropylphenyl substituent instead of 3,4-dimethylphenyl.
- Molecular Weight : 402.08 g/mol (vs. ~388.85 g/mol for the target compound, assuming similar backbone).
- Key Properties: Hydrogen bond donors/acceptors: 3/4 (similar to the target compound).
2-Chloro-5-({[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]carbamothioyl}amino)benzoic Acid
- Substituents : Contains a 2,4-dichlorophenyl group, increasing electronegativity and steric bulk.
- Molecular Weight : ~414.6 g/mol (higher due to additional chlorine atoms).
- Key Properties :
4-Amino-2-chlorobenzoic Acid (CAS: 2457-76-3)
- Simpler Structure : Lacks the carbamothioyl and aromatic carbonyl groups.
- Molecular Weight : 171.57 g/mol (significantly lower than the target compound).
- Physical Properties : Melting point 210–215°C; higher aqueous solubility due to reduced hydrophobicity .
Physicochemical and Pharmacological Comparisons
Table 1: Key Molecular Properties
| Compound | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | TPSA (Ų) | logP (Estimated) |
|---|---|---|---|---|---|
| Target Compound | ~388.85 | 3 | 5 | ~110 | ~2.8 |
| 2-Chloro-5-[propenoyl...] (CAS: 433950-47-1) | 402.08 | 3 | 4 | 111 | ~3.0 |
| 2-Chloro-5-dichlorophenyl... (CAS: N/A) | ~414.6 | 3 | 4 | 110 | ~3.5 |
| 4-Amino-2-chlorobenzoic Acid | 171.57 | 2 | 4 | 85 | ~1.2 |
Biological Activity
Chemical Structure and Properties
5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid can be represented structurally as follows:
- IUPAC Name : 5-Chloro-2-(3,4-dimethylphenylcarbamothioylamino)benzoic acid
- Molecular Formula : C16H16ClN2O2S
- Molecular Weight : 336.83 g/mol
This compound features a chloro substituent, a carbamothioyl group, and a benzoic acid moiety, which may contribute to its biological activities.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated potent cytotoxicity towards colon cancer cells (HCT116 and HT29) and oral squamous cell carcinomas. The mechanism of action involved the induction of apoptotic cell death characterized by caspase activation and mitochondrial membrane depolarization .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that derivatives of this compound showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods, indicating effective antibacterial activity .
Antimalarial Activity
A related study highlighted the antimalarial potential of compounds structurally similar to this compound. Specifically, compounds with similar functional groups exhibited significant suppression of Plasmodium falciparum growth in vitro and improved survival rates in murine models infected with malaria .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Chloro-2-(...) | HCT116 | 12.5 | Apoptosis via caspase activation |
| 5-Chloro-2-(...) | HT29 | 15.0 | Mitochondrial membrane depolarization |
| Related Compound A | CEM Lymphoma | 10.0 | Induction of apoptosis |
| Related Compound B | HL60 Leukemia | 9.5 | Caspase-dependent pathway |
Table 2: Antimicrobial Activity
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| 5-Chloro-2-(...) | Staphylococcus aureus | 32 |
| 5-Chloro-2-(...) | Escherichia coli | 64 |
| Related Compound C | Pseudomonas aeruginosa | 128 |
Case Study: Antitumor Efficacy
In a controlled study involving the administration of the compound to mice with induced tumors, significant tumor regression was observed compared to control groups. The treatment led to a reduction in tumor size by approximately 50% over four weeks, correlating with increased levels of apoptotic markers in tumor tissues .
Case Study: Antimicrobial Testing
A series of derivatives were synthesized based on the structure of this compound and tested against various bacterial strains. Results indicated that modifications to the phenyl ring enhanced antibacterial efficacy, particularly against resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally analogous benzoic acid derivatives often involves multi-step reactions, such as condensation of substituted phenylacetic acids with carbamothioyl intermediates. For example, describes intermolecular condensation using 2-chloroacetic acid and 4-amino-5-[...]triazole-3-thiols under controlled pH and temperature. Optimization may include solvent selection (e.g., DMF or THF), catalyst screening (e.g., DCC for carbodiimide-mediated coupling), and purification via column chromatography with gradient elution .
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Purity assessment typically employs HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ = 254 nm. Structural confirmation requires FT-IR (to verify thiourea C=S stretch ~1250 cm⁻¹), ¹H/¹³C NMR (to resolve aromatic protons and carbonyl groups), and high-resolution mass spectrometry (HRMS) for exact mass matching. highlights the use of X-ray crystallography to resolve ambiguities in tautomeric forms or regiochemistry .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data for thiourea-containing benzoic acid derivatives?
- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism (e.g., thione-thiol equilibria) or polymorphism. Advanced approaches include:
- Variable-temperature NMR to monitor dynamic equilibria.
- Computational modeling (DFT calculations) to predict stable tautomers.
- Single-crystal X-ray diffraction (as in ) to unambiguously assign the solid-state structure .
Q. How does the substitution pattern (e.g., 3,4-dimethylphenyl) influence the compound’s physicochemical properties or reactivity?
- Methodological Answer : Substituents affect electronic and steric properties. For instance:
- Electron-donating methyl groups (3,4-dimethylphenyl) may enhance stability via hydrophobic interactions but reduce solubility in polar solvents.
- Hammett substituent constants (σ values) can predict reactivity trends in nucleophilic/electrophilic reactions.
- ’s metabolite analogs suggest that halogen substituents (e.g., Cl) increase lipophilicity, impacting biological membrane permeability .
Q. What experimental designs are suitable for studying cocrystal or polymorph formation with this compound?
- Methodological Answer : Cocrystal screening involves solvent-drop grinding with coformers (e.g., carboxylic acids) followed by PXRD analysis. demonstrates that Cl→CH₃ substitution (as in 2-DCABA vs. HDMPA) alters hydrogen-bonding motifs, guiding coformer selection. Differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) can assess thermodynamic stability of polymorphs .
Data Interpretation & Challenges
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer : Variability may stem from impurities, solvent residues, or assay conditions. Mitigation strategies include:
- Batch-to-batch consistency checks via LC-MS.
- Standardized bioassays (e.g., MIC for antimicrobial studies) with positive/negative controls.
- Meta-analysis of structure-activity relationships (SAR) using analogs from and to identify critical pharmacophores .
Q. What computational tools are effective for predicting the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) can model binding to enzymes or receptors. MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models, trained on data from and , can prioritize derivatives for synthesis .
Analytical & Structural Characterization
Q. Which advanced spectroscopic techniques are critical for characterizing thiourea derivatives?
- Methodological Answer : Beyond routine NMR/IR:
- Solid-state ¹³C CP/MAS NMR to distinguish crystalline vs. amorphous phases.
- Raman spectroscopy for non-destructive analysis of polymorphs.
- ESI-MS/MS to probe fragmentation pathways and confirm functional groups .
Q. How can researchers differentiate between isostructural and isomorphic forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
